molecular formula C8H13Cl2N3 B1455109 2-Pyrrolidin-2-yl-pyrazine dihydrochloride CAS No. 1361116-60-0

2-Pyrrolidin-2-yl-pyrazine dihydrochloride

Cat. No. B1455109
M. Wt: 222.11 g/mol
InChI Key: SHJNPOYOLITHAN-UHFFFAOYSA-N
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Description

2-Pyrrolidin-2-yl-pyrazine dihydrochloride is a chemical compound with the CAS Number: 1361116-60-0 . It has a molecular weight of 222.12 and is a brown solid .


Synthesis Analysis

The synthesis of pyrrolidine compounds, including 2-Pyrrolidin-2-yl-pyrazine dihydrochloride, can be achieved through various synthetic strategies . These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings, such as proline derivatives .


Molecular Structure Analysis

The molecular structure of 2-Pyrrolidin-2-yl-pyrazine dihydrochloride is characterized by a five-membered pyrrolidine ring . This saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization . It also contributes to the stereochemistry of the molecule and provides increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Physical And Chemical Properties Analysis

2-Pyrrolidin-2-yl-pyrazine dihydrochloride is a brown solid . It has a molecular weight of 222.12 .

Scientific Research Applications

Spin Crossover and Magnetic Properties

The synthesis and magnetic properties of iron(II) spin crossover active complexes involving pyrazole-based ligands, including pyrazine units, are crucial. These materials' spin crossover (SCO) properties are significantly influenced by their synthesis, crystallization methods, and the nature of the final product. This area of research demonstrates the potential of 2-Pyrrolidin-2-yl-pyrazine dihydrochloride in creating materials with tunable magnetic properties, which could be valuable in various technological applications, such as sensors, switches, and memory devices (J. Olguín, S. Brooker, 2011).

Organic Synthesis and Catalysis

Heterocyclic N-oxide derivatives, including those from pyrazine, play a significant role in organic synthesis, catalysis, and drug development due to their versatility as synthetic intermediates and biological importance. These compounds have been utilized in metal complex formation, catalyst design, asymmetric catalysis and synthesis, and have shown potent biological activities, highlighting the diverse applications of pyrazine derivatives in chemistry and biomedicine (Dongli Li et al., 2019).

Food Flavoring and Enhancement

The role of pyrazines in the Maillard reaction, which contributes to the flavor of baked, roasted, and nutty foods, is significant. Strategies for controlling pyrazine generation during food processing have been explored, including the use of new reactants, modification of reaction conditions, and adoption of emerging technologies. This research is pertinent to the food industry for enhancing flavor profiles while minimizing undesirable by-products (Hang Yu et al., 2021).

Pharmacological Applications

Pyrazine derivatives have been extensively studied for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, analgesic, anticancer, and antidiabetic effects. This highlights the therapeutic potential of 2-Pyrrolidin-2-yl-pyrazine dihydrochloride and related compounds in developing new medications for a variety of diseases (S. Ferreira, C. Kaiser, 2012).

Future Directions

The future directions for 2-Pyrrolidin-2-yl-pyrazine dihydrochloride and similar pyrrolidine compounds involve the design of new compounds with different biological profiles . This is guided by the understanding of the influence of steric factors on biological activity and the structure–activity relationship (SAR) of the studied compounds .

properties

IUPAC Name

2-pyrrolidin-2-ylpyrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3.2ClH/c1-2-7(10-3-1)8-6-9-4-5-11-8;;/h4-7,10H,1-3H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHJNPOYOLITHAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=NC=CN=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Pyrrolidin-2-yl-pyrazine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Pyrrolidin-2-yl-pyrazine dihydrochloride
Reactant of Route 2
2-Pyrrolidin-2-yl-pyrazine dihydrochloride
Reactant of Route 3
2-Pyrrolidin-2-yl-pyrazine dihydrochloride
Reactant of Route 4
2-Pyrrolidin-2-yl-pyrazine dihydrochloride
Reactant of Route 5
2-Pyrrolidin-2-yl-pyrazine dihydrochloride
Reactant of Route 6
2-Pyrrolidin-2-yl-pyrazine dihydrochloride

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